Zuranolone, also known as SAGE-217, is a synthetic neuroactive steroid [] classified as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors [, , , ]. It is a progesterone metabolite synthesized from cholesterol or steroid hormones in various brain regions []. It plays a significant role in scientific research, particularly in the investigation of mood disorders and their treatment. Zuranolone is being studied for its potential as a rapid-acting antidepressant, particularly for conditions like major depressive disorder (MDD) and postpartum depression (PPD) [, , , ].
Zuranolone, chemically known as 1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile, is a synthetic neurosteroid developed primarily for the treatment of major depressive disorder. It is classified as a new molecular entity and has shown promising results in clinical trials for alleviating depressive symptoms. Zuranolone acts on the gamma-aminobutyric acid receptor system and is noted for its rapid onset of action compared to traditional antidepressants.
Zuranolone was developed by Sage Therapeutics and has received attention due to its unique mechanism of action as a positive allosteric modulator of the gamma-aminobutyric acid receptor. The compound is classified under neurosteroids and has been studied for its potential therapeutic effects in various mood disorders. Its chemical structure includes multiple stereocenters and functional groups that contribute to its pharmacological properties.
The synthesis of zuranolone involves a series of five chemical transformations conducted over four manufacturing steps. The process includes:
Zuranolone's molecular structure can be represented as follows:
The structure features a complex arrangement of rings and functional groups that facilitate its interaction with the gamma-aminobutyric acid receptor system. Detailed structural analysis using techniques like X-ray diffraction has confirmed the integrity of zuranolone's crystalline form post-synthesis .
Zuranolone participates in various chemical reactions that are crucial for its pharmacological activity:
Zuranolone exerts its effects primarily through modulation of the gamma-aminobutyric acid receptor system:
Zuranolone's primary application is in the treatment of major depressive disorder. Clinical trials have demonstrated its efficacy in rapidly reducing depressive symptoms compared to traditional antidepressants. It is also being investigated for potential use in other psychiatric disorders due to its mechanism of action on neurotransmitter systems.
Recent meta-analysis studies have shown significant improvements in patient outcomes with zuranolone treatment, indicating it may offer a new approach for managing depression with a favorable safety profile .
GABAA receptors are chloride-ion channels classified by subunit composition and neuroanatomical localization. Synaptic receptors (containing γ subunits) mediate phasic inhibition, generating transient inhibitory postsynaptic currents in response to presynaptic GABA release. In contrast, extrasynaptic receptors (containing δ subunits) mediate tonic inhibition, generating persistent currents that regulate neuronal excitability and network synchrony [1] [2]. Approximately one-third of CNS neurons are GABAergic, governing activity in networks critical for mood regulation (e.g., default mode, salience, and executive networks) [1].
Zuranolone’s therapeutic innovation lies in its ability to modulate both receptor populations:
Table 1: Zuranolone’s Activity at Synaptic vs. Extrasynaptic GABAA Receptors
Receptor Subtype | Localization | GABA Current Type | Zuranolone EC50 | Functional Impact |
---|---|---|---|---|
α1β2γ2 | Synaptic | Phasic | 430 nM | Enhanced transient inhibition |
α4β3δ | Extrasynaptic | Tonic | 118 nM | Sustained neuronal hyperpolarization |
α6β3δ | Extrasynaptic | Tonic | 199 nM | Cerebellar network regulation |
α5β3γ2 | Synaptic | Phasic | 320 nM | Hippocampal plasticity modulation |
Preclinical studies confirm zuranolone enhances currents at nine distinct human GABAA receptor subtypes, including α1-3,5βγ2 (synaptic) and α4βδ (extrasynaptic) configurations [2] [7]. This dual activity enables simultaneous restoration of synaptic inhibition deficits and extrasynaptic "braking" mechanisms disrupted in depression.
Unlike benzodiazepines that bind exclusively at the α/γ subunit interface of synaptic receptors, zuranolone targets a conserved pocket at the α/β subunit interface present in nearly all GABAA receptor isoforms [1] [6]. This structural distinction underlies its broad receptor coverage:
Table 2: Subunit-Specific Binding Kinetics of Zuranolone
Receptor Configuration | Binding Interface | Key Interaction Residues | Modulatory Efficacy vs. GABA Alone |
---|---|---|---|
α1β2γ2 | α/β | α1-Q241, β2-Y308 | 220% ± 15% |
α4β3δ | α/β | α4-Q242, β3-Y307 | 350% ± 22% |
α6β3δ | α/β | α6-S243, β3-Y307 | 290% ± 18% |
α5β3γ2 | α/β | α5-Q239, β3-Y307 | 180% ± 12% |
This broad receptor engagement enables zuranolone to enhance inhibition in diverse neuronal populations, contrasting with benzodiazepines’ restriction to γ2-containing synapses [1] [6].
Beyond acute channel modulation, zuranolone induces sustained increases in GABAergic signaling through non-genomic regulation of receptor trafficking—a "metabotropic" effect distinguishing it from classical GABAA PAMs:
Table 3: Metabotropic vs. Acute Effects of Zuranolone
Mechanism | Time Course | Key Molecular Players | Functional Outcome |
---|---|---|---|
Acute Potentiation | Seconds–Minutes | GABA-gated Cl- flux | Rapid neuronal hyperpolarization |
Receptor Trafficking | Hours | PKC, β-subunit phosphorylation | Sustained increase in surface GABAAR density |
Gene Expression Changes | Days | BDNF, CREB, Egr-1 | Neuroplasticity and network remodeling |
This dual-phased action—immediate receptor potentiation followed by sustained trafficking effects—may underpin zuranolone’s rapid (Day 3) and persistent antidepressant effects in clinical trials [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3